molecular formula C11H16O B11949804 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone CAS No. 826-56-2

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone

Cat. No.: B11949804
CAS No.: 826-56-2
M. Wt: 164.24 g/mol
InChI Key: OHERZLWVBJCXOF-UHFFFAOYSA-N
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Description

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is an organic compound with the molecular formula C11H16O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone in the presence of benzenesulfonic acid. The reaction is carried out in dichloromethane at temperatures ranging from -55°C to -20°C. After the reaction, the mixture is treated with sodium bicarbonate and extracted with dichloromethane. The product is then purified by distillation .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone has several scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone: The parent compound.

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenol: A reduced form with an alcohol group.

    4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenic acid: An oxidized form with a carboxylic acid group.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its bicyclic structure and ketone functional group provide distinct reactivity compared to similar compounds.

Properties

CAS No.

826-56-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3

InChI Key

OHERZLWVBJCXOF-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1=CC(=O)CC2

Origin of Product

United States

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